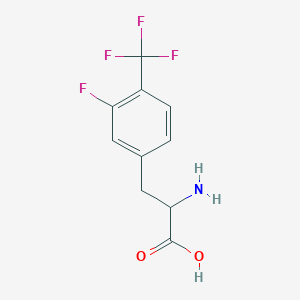

3-FLUORO-4-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

Vue d'ensemble

Description

3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that contains both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make this compound valuable in various scientific and industrial applications. The presence of fluorine atoms can significantly alter the biological activity and stability of the molecule, making it an important subject of study in medicinal chemistry and drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Starting Materials: The synthesis begins with 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine.

Reaction Conditions: The intermediate is obtained by treating the starting materials at 80°C, followed by microwave irradiation at 150°C in the presence of NaOH.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

The incorporation of fluorinated phenylalanines into therapeutic compounds has been a focal point of research due to their enhanced metabolic stability and potential as enzyme inhibitors. Specifically, 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine is being investigated for its role in developing drugs targeting various diseases, including metabolic disorders and cancers.

- Enzyme Inhibition : Fluorinated amino acids have shown promise as inhibitors for enzymes involved in metabolic pathways. For instance, studies indicate that these compounds can stabilize the conformation of target proteins, enhancing their activity and stability in biological systems .

- Radiopharmaceuticals : The synthesis of radiolabeled derivatives of phenylalanine, including this compound, has been explored for use in positron emission tomography (PET) imaging. These compounds allow for better visualization of tumor ecosystems and metabolic processes in vivo .

Biochemical Research

The unique properties of fluorinated amino acids make them valuable tools in biochemical research.

- Protein Engineering : The introduction of this compound into peptides allows researchers to study the effects of fluorination on protein folding and stability. The trifluoromethyl group can enhance hydrophobic interactions, influencing the overall structure and function of proteins .

- NMR Studies : This compound serves as a sensitive probe in nuclear magnetic resonance (NMR) spectroscopy. Its distinct fluorine signals can be utilized to monitor protein conformational changes and interactions with ligands .

Material Science

In material science, fluorinated compounds are known for their unique chemical properties.

- Agrochemicals : The use of this compound in the development of agrochemicals has been explored due to its potential to enhance the efficacy and stability of pesticides.

- Polymer Chemistry : Fluorinated amino acids are also being investigated for their role in synthesizing new materials with improved properties such as resistance to degradation and enhanced thermal stability .

Case Studies

Several studies have highlighted the efficacy and versatility of this compound:

- Therapeutic Development : A study demonstrated that incorporating this compound into peptide-based drugs significantly improved their stability and bioactivity against specific targets, paving the way for new treatments for metabolic disorders .

- Imaging Studies : Research involving radiolabeled derivatives showed promising results in PET imaging, indicating that these compounds could serve as effective tracers for studying tumor metabolism .

- Protein Folding Investigations : Using this compound as a probe allowed scientists to gain insights into protein folding mechanisms, revealing how fluorination affects structural dynamics .

Mécanisme D'action

The mechanism of action of 3-fluoro-4-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, metabolism, and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

- Trifluoromethylpyridine derivatives

Uniqueness

3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .

Activité Biologique

3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine is a fluorinated derivative of the essential amino acid phenylalanine, characterized by the presence of a fluorine atom at the meta position and a trifluoromethyl group at the para position of the phenyl ring. This structural modification significantly influences its biological activity, making it a compound of interest in medicinal chemistry and biochemistry.

The molecular formula for this compound is C10H8F4N O2. The incorporation of fluorinated groups enhances lipophilicity, which can affect pharmacokinetics and biological interactions. The unique electronic properties imparted by these modifications can lead to increased binding affinities with various biological targets, including enzymes and receptors.

Research indicates that this compound may act as a competitive inhibitor for enzymes involved in amino acid metabolism, particularly those utilizing L-phenylalanine as a substrate. This could have implications for metabolic disorders such as phenylketonuria, where phenylalanine metabolism is disrupted. Additionally, its fluorinated nature may enhance binding affinities to biological targets, potentially leading to increased potency in pharmaceutical applications .

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, thereby affecting various metabolic pathways. For instance, it has been noted to interact with phenylalanine hydroxylase, an enzyme crucial for converting phenylalanine to tyrosine. This inhibition could be leveraged in therapeutic strategies aimed at managing metabolic disorders.

Antimicrobial Activity

Fluorinated amino acids have been explored for their antimicrobial properties. In vitro studies suggest that the misincorporation of fluorinated amino acids into bacterial proteins can lead to toxicity and growth inhibition. For example, similar compounds have demonstrated the ability to disrupt bacterial protein synthesis, leading to cell cycle arrest in organisms like Escherichia coli .

Case Studies

- Inhibition of Phenylalanine Hydroxylase : A study investigating the effects of this compound on phenylalanine hydroxylase revealed that it acts as a competitive inhibitor, showing promise for therapeutic applications in phenylketonuria management.

- Antimicrobial Studies : Research involving the incorporation of fluorinated amino acids into bacterial cultures showed significant reductions in cell viability, indicating potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound compared to other fluorinated phenylalanines, the following table summarizes key features:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| This compound | Fluorine at meta position; trifluoromethyl at para position | Increased lipophilicity; competitive enzyme inhibitor |

| 2-Fluoro-3-(trifluoromethyl)-DL-phenylalanine | Fluorine at ortho position; trifluoromethyl at meta position | Enhanced binding affinities; potential metabolic applications |

| 4-Fluoro-DL-phenylalanine | Fluorine at para position | Altered receptor binding profiles |

Propriétés

IUPAC Name |

2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAMHAXPNFCJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271467 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215491-31-8 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215491-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.